5-Amino-2-picoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBBJXGCWILBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287854 | |
| Record name | 5-Amino-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-14-6 | |
| Record name | 5-Amino-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3430-14-6 | |
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| Record name | 5-Amino-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |
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| Record name | 6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Process Optimization for 5 Amino 2 Methylpyridine
Classical Synthesis Routes
The traditional approaches to synthesizing 5-Amino-2-methylpyridine are primarily centered around the direct amination of the pyridine (B92270) ring, a reaction class famously established by Chichibabin.
Amination of 3-Methylpyridine
The direct amination of 3-methylpyridine, also known as β-picoline, is a well-documented example of the Chichibabin reaction. google.comgoogle.com This reaction involves the introduction of an amino group onto the pyridine ring. However, when starting with 3-substituted pyridines like 3-methylpyridine, the reaction typically yields a mixture of isomers. The primary products are 2-amino-3-methylpyridine (B33374) and the desired 2-amino-5-methylpyridine (B29535). google.comgoogle.com Historically, these amination reactions have been reported to predominantly favor the formation of the 2,3-isomer over the 2,5-isomer, with ratios of approximately 10.5:1. google.comgoogle.com This low selectivity presents a significant challenge for isolating the 5-amino-2-methylpyridine product.
Reaction with Sodium Amide under Elevated Conditions
The classical Chichibabin reaction is executed using sodium amide (sodamide) as the aminating agent in an inert, aprotic solvent like xylene or toluene (B28343) at elevated temperatures. google.comgoogleapis.com The process typically requires high pressure and temperatures around 152°C for hydrogen evolution to commence, indicating the progress of the amination. google.comgoogleapis.com Following the reaction, the mixture is carefully hydrolyzed to yield the aminopyridine products. google.com
Modifications to the classical Chichibabin conditions have been explored to improve the isomer ratio in favor of 2-amino-5-methylpyridine. One such patented modification involves conducting the reaction under pressure with ammonia (B1221849) and nitrogen, and utilizing a catalyst, which can be a mixture of the aminopyridine products themselves. google.com This modified process has been shown to significantly alter the product distribution.
| Condition | Solvent | Temperature | Pressure | Resulting Isomer Ratio (2-amino-5-methylpyridine : 2-amino-3-methylpyridine) | Reference |
|---|---|---|---|---|---|
| Classical Literature | Not Specified | Not Specified | Not Specified | ~1 : 10.5 | google.comgoogle.com |
| Modified Process Example 1 | Xylene | ~152°C | Pressurized | 3.92 : 1 | google.comgoogle.com |
| Modified Process Example 2 | Xylene | ~152°C | Pressurized | 3.69 : 1 | google.comgoogleapis.com |
Advanced and Directed Amination Strategies
To overcome the selectivity issues inherent in classical routes, more sophisticated, multi-step synthetic strategies have been developed. These methods offer a directed approach to the synthesis of 2-amino-5-methylpyridine, ensuring the formation of the correct isomer with high purity.
Trialkylamine-Phosgene Mediated Quaternary Ammonium (B1175870) Salt Formation
A notable advanced method involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine, such as trimethylamine (B31210), and an electrophilic compound like phosgene (B1210022) or thionyl chloride. google.comgoogle.com This process is designed to form a quaternary ammonium salt intermediate, which then undergoes further transformation to yield the target aminopyridine. google.comgoogle.com This route provides a significant advantage by directing the amination to the desired position, thereby avoiding the formation of unwanted isomers. The resulting 2-amino-5-methyl-pyridine is an important intermediate for agrochemicals. google.com
The synthesis begins with the activation of 3-methyl-pyridine 1-oxide. In this key step, the N-oxide oxygen acts as a nucleophile, reacting with an electrophilic agent like phosgene in the presence of a trialkylamine. google.com This reaction leads to the formation of a key intermediate, a trialkyl-(5-methyl-pyridin-2-yl)-ammonium salt, such as trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride. google.comgoogle.com
This intermediate can be isolated as a crude product. google.comgoogle.com For instance, reacting 3-methyl-pyridine 1-oxide with trimethylamine and phosgene in methylene (B1212753) chloride yields a greasy solid which, according to 1H-NMR analysis, contains trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride. google.com This isolated salt is then subjected to a subsequent reaction, typically involving heating with hydrogen bromide, to yield 2-amino-5-methylpyridine. google.com An alternative pathway involves treating the ammonium salt with a dilute base to form 2-dialkylamino-5-methylpyridine, which can then be dealkylated. google.com
The efficiency of the quaternary ammonium salt formation is dependent on carefully controlled reaction parameters. A patented procedure details the optimization of this step for high yield and purity. google.com The reaction is typically performed at a low temperature to manage its exothermic nature.
| Parameter | Value/Condition | Purpose/Rationale | Reference |
|---|---|---|---|
| Starting Material | 3-methyl-pyridine 1-oxide | Directs substitution to the 2-position. | google.com |
| Solvent | Methylene chloride | Inert solvent for the reaction. | google.com |
| Trialkylamine | Trimethylamine | Reactant to form the quaternary ammonium salt. | google.com |
| Electrophilic Agent | Phosgene | Activates the N-oxide for reaction. | google.com |
| Temperature | 0°C | Intensive cooling is required to maintain the temperature during phosgene addition. | google.com |
| Molar Equivalents | ~4 eq. Trimethylamine, ~3.2 eq. Phosgene per 1 eq. 3-methyl-pyridine 1-oxide | Ensures complete reaction of the starting material. | google.com |
| Post-Reaction | Excess phosgene removed in a vacuum. | Purification step before further processing. | google.com |
This directed strategy, through the formation and subsequent reaction of the quaternary ammonium salt, consistently produces 2-amino-5-methylpyridine with yields reported to be as high as 95% and purity of 99%, effectively circumventing the isomer problem encountered in classical Chichibabin aminations.
Hydrogen Halide-Mediated Dealkylation
The synthesis of 5-Amino-2-methylpyridine can be effectively achieved through the dealkylation of 2-alkylamino-5-methylpyridine precursors. This process typically involves the use of strong acids, most notably hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). ambeed.com A robust method involves the reaction of an ammonium salt intermediate with hydrogen bromide at elevated temperatures, generally ranging from 150°C to 300°C, to yield the desired product. chemicalbook.com This dealkylation is a key step in a multi-stage synthesis that often begins with 3-methyl-pyridine-1-oxide. ambeed.comchemicalbook.com The N-oxide is first converted into a quaternary ammonium salt, which is then subjected to dealkylation. chemicalbook.com
Continuous HBr Addition for Hofmann Elimination
A specific and efficient variant of hydrogen halide-mediated dealkylation involves the application of heat to a quaternary ammonium salt, such as trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, in the presence of 48% HBr at high temperatures, around 210°C. chemicalbook.com This reaction is described as a Hofmann elimination, where the N,N-dimethyl group is cleaved to produce 2-amino-5-methylpyridine. To drive the reaction towards completion, water is often co-distilled from the reaction mixture, shifting the equilibrium toward the product.
In a related process optimization, continuous addition of hydrobromic acid to a mixture containing a 2-alkylamino-5-methylpyridine hydrobromide at a controlled temperature, for instance 165°C, has been shown to produce 2-amino-5-methylpyridine with high efficiency. e-bookshelf.de This method achieved a yield of 91.9% based on the recovered starting material. e-bookshelf.de The workup for these reactions typically involves cooling, neutralizing the mixture to a pH of 9-10 with a base like sodium hydroxide, followed by extraction with an organic solvent such as ethyl acetate. This approach can yield 2-amino-5-methylpyridine in high purity (around 99%) with minimal impurities like 2-amino-3-methylpyridine.
Sequential Alkylation-Dealkylation Pathways (e.g., 2-dimethylamino-5-methylpyridine intermediate)
An alternative and highly controlled pathway involves a sequential process where a 2-dialkylamino-5-methylpyridine intermediate is first synthesized and isolated before the final dealkylation step. ambeed.comchemicalbook.com This two-step approach allows for the purification of the intermediate, potentially leading to a final product with higher purity.
The process can start from 3-methyl-pyridine-1-oxide, which is reacted with a trialkylamine (like trimethylamine) and an electrophilic compound (such as phosgene or thionyl chloride) to form a trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt intermediate. ambeed.comchemicalbook.com This ammonium salt can then be converted to the stable intermediate, 2-dimethylamino-5-methylpyridine, by heating it with dilute HBr at a moderate temperature of approximately 80°C. chemicalbook.com
The final N-demethylation is achieved by heating the isolated 2-dimethylamino-5-methylpyridine intermediate in 48% HBr at a higher temperature, around 220°C, for several hours. chemicalbook.com This high-temperature cleavage of the N-methyl bond has been reported to be quantitative, demonstrating excellent selectivity.
| Pathway | Key Intermediate | Reagents & Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Direct Dealkylation | Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride | 48% HBr, 210°C, water co-distillation | 86-95% yield, ≤1% impurity | |
| Continuous HBr Addition | 2-butylamino-5-methylpyridine hydrobromide | Continuous HBr addition, 165°C | 91.9% yield | e-bookshelf.de |
| Sequential Dealkylation | Step 1: 2-dimethylamino-5-methylpyridine | Dilute HBr, 80°C | Stable intermediate, amenable to purification | chemicalbook.com |
| Step 2: 5-Amino-2-methylpyridine | 48% HBr, 220°C, 2 hours | Quantitative N-demethylation, 99% purity |
Synthesis from Pyridine Carboxamide Compounds
The synthesis of 5-Amino-2-methylpyridine can also be accomplished starting from pyridine carboxamide precursors via the Hofmann rearrangement. google.com This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom. The reaction typically proceeds by treating the amide with a halogen (like bromine or chlorine) in a strong base solution. ambeed.com
Specifically, 6-methylnicotinamide (B127979) (also known as 6-methylpyridine-3-carboxamide) can be converted to 5-amino-2-picoline (an alternative name for 5-Amino-2-methylpyridine) using sodium hypochlorite (B82951) as the reagent. google.com The general mechanism involves the deprotonation of the amide by the base, followed by reaction with the halogen to form an N-haloamide intermediate. Further deprotonation and rearrangement lead to an isocyanate intermediate, which is then hydrolyzed in the aqueous basic solution to yield the primary amine and carbon dioxide. ambeed.com The feasibility of this reaction on substituted pyridine rings is supported by related transformations, such as the Hofmann rearrangement of 5-bromo-2-methylnicotinamide with hypochlorite to produce 3-amino-5-bromo-2-methylpyridine. ambeed.com
Emerging Synthetic Approaches
In the continuous effort to develop more efficient, sustainable, and scalable synthetic methods, several emerging techniques are being explored for the synthesis of aminopyridines, including 5-Amino-2-methylpyridine.
Microwave-Assisted Amination Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for preparing N-heterocycles, offering significant advantages such as drastically reduced reaction times, increased yields, and improved environmental friendliness compared to conventional heating methods. The technology utilizes dielectric heating to achieve rapid and uniform temperature increases throughout the reaction volume.
While a specific protocol for the microwave-assisted synthesis of 5-Amino-2-methylpyridine is not extensively documented, the application of this technology to related transformations is well-established. For example, microwave irradiation has been successfully used in the SNAr (nucleophilic aromatic substitution) reactions of heteroaryl chlorides with amines to form 2-anilinopyridines in excellent yields within minutes. Other microwave-assisted methods include the synthesis of various 2-aminopyridine (B139424) derivatives from β-halo α,β-unsaturated aldehydes and the copper-catalyzed amination of aryl halides. These examples highlight the potential of MAOS to provide a rapid and efficient pathway for the amination of a suitable 2-substituted-5-halopyridine or a related precursor to afford 5-Amino-2-methylpyridine.
Electrochemical Amination Methods
Electrochemical synthesis is gaining traction as a green and innovative alternative to traditional chemical methods. By using electrical current to drive redox reactions, it can often circumvent the need for harsh chemical oxidants or reductants. Recent advancements have demonstrated the utility of electrochemistry in C-N cross-coupling reactions.
Isomer Selectivity and Purity Control in Synthesis
The synthesis of 5-Amino-2-methylpyridine is often complicated by the formation of its structural isomer, 2-Amino-3-methylpyridine. The control of isomer formation and subsequent purification are therefore paramount considerations in the manufacturing process.
One of the classic methods for synthesizing aminopyridines is the Chichibabin reaction. When applied to 3-methylpyridine, this reaction inevitably produces a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine. google.com The separation of these isomers is challenging due to their similar physical properties. google.com Effective separation can be achieved through a combination of crystallization and fractional distillation, a process that leverages the different physical characteristics of the isomers to achieve high purity. google.com A described method involves crystallization to isolate 2-amino-5-methylpyridine, followed by rectification of the mother liquor to obtain 2-amino-3-methylpyridine, with both products reaching purities of up to 99%. google.com
To circumvent the issue of isomer separation, synthetic routes with high regioselectivity are preferred. One such approach begins with the nitration of 2-methylpyridine (B31789) to form 2-methyl-5-nitropyridine (B155877). chemicalbook.comgoogle.com This intermediate can then be reduced to 5-Amino-2-methylpyridine. The reduction step is highly selective and yields the desired isomer exclusively, thereby avoiding the formation of the 2-amino-3-methylpyridine isomer. The reduction can be carried out using various reducing agents, with catalytic hydrogenation over a Palladium on carbon (Pd/C) catalyst being an effective method, reportedly achieving a yield of 97%. google.com
Another highly selective method involves the Hofmann rearrangement of 6-methylnicotinamide. This reaction, which converts a primary amide into a primary amine with one less carbon atom, can be used to produce 5-Amino-2-methylpyridine. e-bookshelf.de
A different innovative approach starts from 3-methyl-pyridine 1-oxide. This starting material is reacted with a trialkylamine and an electrophilic compound, such as phosgene or thionyl chloride, to form a reactive ammonium salt. This intermediate is then treated with hydrobromic acid at elevated temperatures. This process has been shown to yield 2-amino-5-methylpyridine with a purity that contains only about 1% of the 2-amino-3-methylpyridine impurity, demonstrating excellent isomer selectivity. google.com
Purity control is not only about the removal of isomers but also about minimizing other process-related impurities. Standard purification techniques such as recrystallization, distillation, and column chromatography are employed to achieve the desired purity levels, which are often greater than 98% for commercial grades. tcichemicals.com
Comparative Analysis of Synthetic Methodologies
A comparative analysis of the primary synthetic routes to 5-Amino-2-methylpyridine highlights the trade-offs between yield, purity, cost, and environmental impact. The choice of a particular methodology often depends on the desired scale of production and the specific purity requirements of the final application.
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Isomer Selectivity/Purity | Advantages | Disadvantages |
| Chichibabin Reaction | 3-Methylpyridine | Sodamide (NaNH₂) | Moderate | Low (mixture of isomers) | Uses readily available starting material. | Poor selectivity, requires difficult separation of isomers. google.comgoogle.com |
| Reduction of Nitropyridine | 2-Methyl-5-nitropyridine | Pd/C, H₂ | High (e.g., 97%) google.com | High (avoids isomer formation) | Excellent selectivity, high purity of the final product. google.com | Requires the synthesis of the nitropyridine intermediate. |
| From 3-Methyl-pyridine 1-oxide | 3-Methyl-pyridine 1-oxide | Trimethylamine, Phosgene, HBr | High (e.g., 86-95%) | High (approx. 1% of 2-amino-3-methylpyridine impurity) google.com | High yield and excellent isomer control. google.com | Involves multiple steps and potentially hazardous reagents like phosgene. |
| Hofmann Rearrangement | 6-Methylnicotinamide | Sodium hypochlorite or similar | Variable | High (avoids isomer formation) | Good selectivity. e-bookshelf.de | Requires the synthesis of the corresponding amide. |
| Buchwald-Hartwig Amination | 5-Halo-2-methylpyridine | Amine source, Palladium catalyst, Ligand | Generally good to high | High (avoids isomer formation) | Versatile, with a broad substrate scope and high functional group tolerance. wikipedia.orglibretexts.org | The cost of the palladium catalyst and ligands can be high. |
The traditional Chichibabin reaction is the most direct route but suffers from poor selectivity, making it less favorable for applications requiring high isomeric purity without extensive downstream processing. google.com
The method starting from 3-methyl-pyridine 1-oxide offers both high yield and high selectivity. google.com While it involves multiple transformations, the ability to control the formation of the undesired isomer to very low levels makes it a strong candidate for producing high-purity 5-Amino-2-methylpyridine.
The Buchwald-Hartwig amination represents a modern and powerful tool for C-N bond formation. wikipedia.orgnumberanalytics.com Its application to the synthesis of 5-Amino-2-methylpyridine from a corresponding halo-pyridine would offer high selectivity. However, the economic viability of this route on a large scale would need to be carefully assessed due to the cost associated with the palladium catalyst and specialized ligands. nih.gov
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations
The amino and pyridine (B92270) nitrogen atoms are the primary sites for functional group transformations, enabling the synthesis of a variety of derivatives.
Alkylation Reactions (e.g., N-alkyl derivatives)
The amino group of 5-Amino-2-methylpyridine can undergo N-alkylation to form secondary and tertiary amines. This transformation is typically achieved by reacting the parent compound with alkylating agents such as alkyl halides. The reaction generally requires a base to deprotonate the amino group, thereby increasing its nucleophilicity.
One general method for the N-monoalkylation of aminopyridines involves the in-situ generation of a lithioaminoanion by treatment with n-butyllithium, followed by reaction with an alkyl halide. This approach offers a degree of control over the extent of alkylation. Another reported method for a similar system involves the use of sodium hydride (NaH) as a base to deprotonate the amino group, followed by the addition of an alkyl halide like methyl iodide (MeI) nih.gov.
| Reactant | Reagent 1 | Reagent 2 | Product |
| 5-Amino-2-methylpyridine | Base (e.g., n-BuLi, NaH) | Alkyl Halide (R-X) | N-Alkyl-5-amino-2-methylpyridine |
Acylation Reactions (e.g., amide formation)
The amino group of 5-Amino-2-methylpyridine readily reacts with acylating agents, such as acid chlorides or acid anhydrides, to form stable amide derivatives. This acylation is a common strategy to protect the amino group or to introduce new functional moieties into the molecule. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the acylation of 2-aminopyridine (B139424) with acetic anhydride (B1165640) is a key step in some synthetic routes, indicating the feasibility of this transformation for 5-Amino-2-methylpyridine researchgate.net.
| Reactant | Acylating Agent | Product |
| 5-Amino-2-methylpyridine | Acid Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | N-(2-methylpyridin-5-yl)amide |
Oxidation Pathways (e.g., pyridine N-oxides)
The nitrogen atom of the pyridine ring in 5-Amino-2-methylpyridine can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. While specific studies on the direct oxidation of 5-Amino-2-methylpyridine are not prevalent in the provided search results, the synthesis of its precursor, 3-methyl-pyridine-1-oxide, is a well-established process, suggesting the pyridine nitrogen is susceptible to oxidation google.com.
Reduction Transformations (e.g., 2-methylpyridine)
The synthesis of 5-Amino-2-methylpyridine itself often involves a reduction step. Specifically, 2-methyl-5-nitropyridine (B155877) is reduced to 5-Amino-2-methylpyridine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere chemicalbook.com. This demonstrates the feasibility of reducing a nitro group to an amino group on this pyridine scaffold. Information regarding the reduction of the amino group of 5-Amino-2-methylpyridine was not found in the provided search results.
Cyclization Reactions for Heterocyclic Compounds
5-Amino-2-methylpyridine serves as a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The presence of the amino group adjacent to the pyridine nitrogen allows for the construction of five-membered rings fused to the pyridine core.
Prominent examples include the synthesis of imidazo[1,2-a]pyridines and triazolo[1,2-a]pyridines. The formation of imidazo[1,2-a]pyridines can be achieved through the reaction of 2-aminopyridines with α-haloketones. This reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen followed by intramolecular cyclization acs.orgresearchgate.nete3s-conferences.org.
Similarly, triazolopyridines can be synthesized from acylated 2-hydrazinopyridines, which can be derived from 2-aminopyridines, through dehydrative cyclization under various conditions, including modified Mitsunobu reactions researchgate.netsemanticscholar.orgsemanticscholar.org.
| Starting Material | Reagent(s) | Fused Heterocycle |
| 5-Amino-2-methylpyridine | α-Haloketone | 7-Methylimidazo[1,2-a]pyridine derivative |
| Derivative of 5-Amino-2-methylpyridine | (e.g., Acyl hydrazide) | 7-Methyltriazolo[1,2-a]pyridine derivative |
Electrophilic Substitution Reactions (e.g., halogenation, nitration)
The pyridine ring of 5-Amino-2-methylpyridine is activated towards electrophilic substitution by the electron-donating amino and methyl groups. The directing influence of these groups generally favors substitution at the positions ortho and para to the amino group.
Halogenation:
Halogenation of 5-Amino-2-methylpyridine can be achieved using various halogenating agents. For instance, bromination of the related 2-aminopyridine often involves a preliminary acylation of the amino group to moderate its activating effect and prevent side reactions, followed by treatment with bromine researchgate.net. A direct bromination of 5-amino-2-methylpyridine can be accomplished through a Sandmeyer-type reaction, which involves diazotization of the amino group with sodium nitrite (B80452) in the presence of an acid, followed by the introduction of bromine google.com.
Chlorination of 2-aminopyridine has been reported using reagents like N-chloro-N-fluorobenzenesulfonamide in the presence of an ionic liquid catalyst google.com. Another method employs sodium hypochlorite (B82951) (NaClO) and hydrochloric acid google.com. These methods suggest potential pathways for the chlorination of 5-Amino-2-methylpyridine.
| Reaction | Reagents | Product |
| Bromination | 1. NaNO₂, HBr2. Br₂ | 5-Bromo-2-methylpyridine |
| Chlorination (general for 2-aminopyridines) | NaClO, HCl | 5-Chloro-2-aminopyridine derivative |
Nitration:
Nitration of aminopyridines typically occurs at the positions activated by the amino group. In the case of 2-aminopyridine, nitration with a mixture of nitric acid and sulfuric acid predominantly yields the 5-nitro derivative sapub.org. Research on the nitration of a similar substrate, 2-diethylamino-6-methylpyridine, also demonstrates the introduction of a nitro group onto the pyridine ring researchgate.net. This suggests that direct nitration of 5-Amino-2-methylpyridine would likely result in the formation of 2-methyl-3-nitro-5-aminopyridine or 2-methyl-5-nitro-3-aminopyridine, depending on the directing effects of the amino and methyl groups under the specific reaction conditions.
Synthesis of Advanced Derivatives
The unique arrangement of functional groups in 5-Amino-2-methylpyridine, featuring a nucleophilic amino group and an activated pyridine ring, provides a versatile platform for the synthesis of a wide array of advanced derivatives. Strategic modifications of this core structure have led to the development of complex molecules with significant applications in medicinal chemistry and materials science. The derivatization can be broadly categorized based on the reaction at the exocyclic amino group or through substitution on the pyridine ring itself, enabling the construction of diverse heterocyclic systems.
The synthesis of thiosemicarbazone derivatives starting from 5-Amino-2-methylpyridine is a multi-step process that leverages the reactivity of both the amino and methyl groups. A common strategy first involves the transformation of the 2-methyl group into a carboxaldehyde. This is often achieved through an initial protection of the more reactive 5-amino group, for instance, by alkylation.
For example, 5-amino-2-(1,3-dioxolan-2-yl)pyridine, a protected form of the corresponding aldehyde, can be N-alkylated to yield derivatives such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino) intermediates. nih.gov Following the alkylation, the aldehyde is deprotected and then condensed with thiosemicarbazide (B42300) or its derivatives. nih.gov This condensation reaction, typically carried out by refluxing the reactants in an alcoholic solvent with a few drops of acid catalyst, readily forms the thiosemicarbazone C=N bond. nih.gov This synthetic route allows for the introduction of various substituents on the amino nitrogen, leading to a diverse library of thiosemicarbazone analogues derived from the 5-Amino-2-methylpyridine scaffold. nih.gov
Table 1: Examples of Thiosemicarbazone Precursors from 5-Aminopyridine
| Precursor Compound | R-Group on Amino Nitrogen | Resulting Derivative Type |
|---|---|---|
| 5-methylamino-2-(1,3-dioxolan-2-yl)pyridine | Methyl | 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone |
| 5-ethylamino-2-(1,3-dioxolan-2-yl)pyridine | Ethyl | 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone |
| 5-allylamino-2-(1,3-dioxolan-2-yl)pyridine | Allyl | 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone |
| 5-propylamino-2-(1,3-dioxolan-2-yl)pyridine | Propyl | 5-(propylamino)pyridine-2-carboxaldehyde thiosemicarbazone |
The primary amino group of 5-Amino-2-methylpyridine serves as a key nucleophile for the synthesis of cyclic imide derivatives. These reactions typically involve a two-step sequence with cyclic anhydrides like succinic anhydride or glutaric anhydride.
In the first step, the amino group attacks the carbonyl carbon of the anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. For instance, reacting 5-Amino-2-methylpyridine with succinic anhydride yields a propanoic acid derivative, while reaction with glutaric anhydride produces a butanoic acid derivative. The second step involves a cyclodehydration of this amic acid intermediate. This ring-closure is commonly facilitated by heating with a dehydrating agent such as acetyl chloride or acetic anhydride, which removes a molecule of water to furnish the final five-membered (pyrrolidine-2,5-dione) or six-membered (piperidine-2,6-dione) imide ring, respectively. This synthetic approach effectively links the pyridine core to a new heterocyclic imide system via a stable N-C bond.
Table 2: Synthesis of Cyclic Imides from 5-Amino-2-methylpyridine
| Reagent | Intermediate | Final Product |
|---|---|---|
| Succinic Anhydride | 4-((6-methylpyridin-3-yl)amino)-4-oxobutanoic acid | 1-(6-methylpyridin-3-yl)pyrrolidine-2,5-dione |
The construction of a pyrimidine (B1678525) ring onto the 5-Amino-2-methylpyridine scaffold results in the formation of pyridopyrimidine structures. This transformation can be achieved by reacting the nucleophilic 5-amino group with various 1,3-dielectrophilic synthons. These synthons are typically 1,3-dicarbonyl compounds or their equivalents, which are capable of undergoing a condensation and cyclization sequence with the aminopyridine.
A common strategy involves the reaction of 5-Amino-2-methylpyridine with compounds such as acetylacetone (B45752) (2,4-pentanedione) or ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine ring. Another versatile method is the reaction with β-ketoesters or malononitrile (B47326) derivatives, which can lead to a variety of substituted pyrimidinamine products. researchgate.net For example, reacting 5-aminopyrazoles with 2-(4-methoxybenzylidene)malononitrile has been shown to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, illustrating a parallel strategy applicable to 5-Amino-2-methylpyridine. researchgate.net
The introduction of halogen atoms or carboxyl groups onto the pyridine ring of 5-Amino-2-methylpyridine is achieved through electrophilic aromatic substitution or other targeted synthetic methods. The electronic nature of the pyridine ring is influenced by the activating, ortho, para-directing amino group, the weakly activating methyl group, and the deactivating ring nitrogen. This results in the C3 and C4 positions being the most probable sites for electrophilic attack. pipzine-chem.com
Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent can introduce a bromine or chlorine atom onto the pyridine ring, likely at the C3 position due to the directing effects of the amino group.
Carboxylation: The synthesis of carboxylated analogues, such as 5-amino-2-methylpyridine-3-carboxylic acid, is more complex. Direct carboxylation via Friedel-Crafts type reactions is generally not effective on pyridine rings. A plausible route involves ortho-lithiation, where a strong base like n-butyllithium can selectively deprotonate the C6 position (adjacent to the ring nitrogen and activated by the methyl group). Subsequent quenching of the resulting lithiated species with carbon dioxide (CO2) would introduce a carboxylic acid group at this position. Alternatively, a carboxyl group could be introduced at the C3 position by first performing a metal-halogen exchange on a pre-halogenated derivative (e.g., 3-bromo-5-amino-2-methylpyridine) followed by reaction with CO2.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 5-Amino-2-methylpyridine. Studies on its protonated form, 5-amino-2-methylpyridinium, in a hydrogen fumarate (B1241708) salt, have provided exceptionally detailed information through solid-state NMR, which is complemented by quantum chemical calculations. nih.gov
The chemical shifts in NMR spectra are highly sensitive to the electronic environment of each nucleus. For the 5-amino-2-methylpyridinium cation in the solid state, ¹H and ¹³C chemical shifts have been determined experimentally and further refined using gauge-including projector-augmented wave (GIPAW) calculations. nih.govresearchgate.net This dual approach allows for precise assignment of each resonance to specific atoms within the molecule.
The comparison between calculated shifts for an isolated molecule versus the full crystal structure reveals the influence of intermolecular interactions, such as hydrogen bonding, on the chemical shifts. nih.gov
Table 1: Experimental Solid-State NMR Chemical Shifts for 5-Amino-2-methylpyridinium Data extracted from studies on 5-amino-2-methylpyridinium hydrogen fumarate. nih.gov
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.6 | 19.9 |
| C2 | - | 156.4 |
| H3 | 7.3 | - |
| C3 | - | 122.9 |
| H4 | 7.8 | - |
| C4 | - | 139.6 |
| C5 | - | 137.9 |
| H6 | 8.0 | - |
| C6 | - | 135.2 |
| NH₃⁺ | 9.1 | - |
| NH (ring) | 14.1 | - |
Note: The table presents assigned experimental values from solid-state NMR analysis of the protonated species. Values for the neutral molecule in solution may differ.
To overcome spectral line broadening typical of solid samples, Magic Angle Spinning (MAS) NMR is employed. This technique was crucial in acquiring high-resolution spectra for the 5-amino-2-methylpyridinium salt. nih.gov By spinning the sample at a high frequency at the "magic angle" of 54.74° with respect to the external magnetic field, anisotropic interactions are averaged out, resulting in sharper, more defined peaks that allow for detailed structural analysis. nih.govresearchgate.net
Nitrogen-14 (¹⁴N) is a quadrupolar nucleus, meaning its interaction with the local electric field gradient can significantly influence its NMR spectrum. This quadrupolar interaction provides valuable information about the electronic environment and symmetry around the nitrogen atoms. For 5-amino-2-methylpyridinium, the ¹⁴N chemical shifts are determined in conjunction with this quadrupolar effect, offering a sensitive probe into the structure and bonding of both the pyridinium (B92312) ring nitrogen and the amino group nitrogen. nih.govresearchgate.net
Two-dimensional (2D) NMR experiments provide correlation data that reveals connectivity and spatial relationships between nuclei. Advanced solid-state 2D NMR techniques have been applied to the 5-amino-2-methylpyridinium salt: nih.govresearchgate.net
¹H-¹H Double-Quantum (DQ) MAS: This homonuclear correlation experiment helps to identify protons that are in close spatial proximity, aiding in the assignment of the ¹H spectrum. nih.gov
¹H-¹³C Heteronuclear Correlation: This experiment establishes one-bond correlations between protons and the carbon atoms they are attached to, providing an unambiguous method for assigning the ¹³C resonances based on the already assigned ¹H signals. nih.gov
¹⁴N-¹H Heteronuclear Correlation: This technique correlates the nitrogen nuclei with nearby protons, confirming the assignments of the nitrogen signals and providing insight into hydrogen bonding involving the N-H groups. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching, bending, and other vibrations of the chemical bonds.
Key vibrational modes expected for 5-Amino-2-methylpyridine include:
N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300–3500 cm⁻¹ region. core.ac.uk
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear at lower wavenumbers, typically in the 2850–3000 cm⁻¹ range.
Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands, often in the 1400–1650 cm⁻¹ region.
NH₂ Scissoring: The in-plane bending vibration of the amino group is a characteristic mode typically observed around 1600 cm⁻¹. core.ac.uk
C-N Stretching: The stretching of the bond between the amino group and the pyridine ring is expected in the 1260-1330 cm⁻¹ range. tsijournals.com
Methyl Group Vibrations: In-plane and out-of-plane bending (rocking, scissoring) and wagging modes of the CH₃ group produce signals in the fingerprint region of the spectrum.
Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which, when scaled, can be correlated with experimental spectra to provide reliable assignments for each vibrational mode. core.ac.uknih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of 5-Amino-2-methylpyridine is characterized by transitions involving its aminopyridine chromophore. The spectrum is expected to display absorption bands arising from π→π* and n→π* electronic transitions.
π→π Transitions:* These transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically observed for the aromatic pyridine ring. They are characterized by high molar absorptivities, often in the order of 10,000 M⁻¹cm⁻¹. In the presence of polar solvents, these bands may undergo a bathochromic (red) shift to longer wavelengths. libretexts.org
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms, to an antibonding π* orbital. libretexts.orgresearchgate.net These transitions are generally of lower intensity, with molar absorptivities less than 2000 M⁻¹cm⁻¹, and typically experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents. libretexts.org
The precise wavelengths of these absorption maxima are influenced by the solvent environment and the electronic effects of the amino and methyl substituents on the pyridine ring.
Mass Spectrometry Analysis
Mass spectrometry of 5-Amino-2-methylpyridine (molar mass 108.14 g/mol ) provides key information for its structural identification. sigmaaldrich.comstenutz.eu The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.
The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 108, corresponding to the intact molecule C₆H₈N₂⁺. Common fragmentation patterns for related aminopyridines suggest the formation of several characteristic ions. The peak at m/z 107 is attributed to the loss of a single hydrogen atom ([M-H]⁺), a very common fragmentation event. Another significant fragment is often seen at m/z 80, which can be rationalized by the loss of a neutral hydrogen cyanide (HCN) molecule from the pyridine ring, followed by the loss of a hydrogen atom. The loss of the methyl radical (•CH₃) would produce a fragment at m/z 93.
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 108 | [C₆H₈N₂]⁺ | Molecular Ion (M⁺) | Corresponds to the molar mass of the compound. |
| 107 | [C₆H₇N₂]⁺ | [M-H]⁺ | Loss of one hydrogen atom. |
| 93 | [C₅H₅N₂]⁺ | [M-CH₃]⁺ | Loss of a methyl radical. |
| 80 | [C₅H₄N]⁺ | [M-HCN-H]⁺ | Result of ring fragmentation. |
X-ray Diffraction (XRD) Crystallography
X-ray crystallography provides definitive insights into the three-dimensional structure of 5-Amino-2-methylpyridine and its derivatives at the atomic level, revealing details of molecular geometry, crystal packing, and intermolecular interactions.
Single-crystal X-ray diffraction studies have been performed on 5-Amino-2-methylpyridine and its salts, providing precise crystallographic data. The Cambridge Crystallographic Data Centre (CCDC) contains the structural data for the parent compound under the deposition number 717326. nih.gov
Salts formed with various acids have also been extensively studied. For instance, the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502) has been determined, revealing the ionic interactions and hydrogen bonding network that defines its solid-state architecture. researchgate.net Similarly, the structure of 5-amino-2-methylpyridinium hydrogen fumarate has been resolved at different temperatures. nih.gov These studies allow for a detailed comparison of the molecular conformation and packing between the neutral molecule and its protonated forms.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 2-Amino-5-methylpyridine (B29535) | C₆H₈N₂ | Monoclinic | P2₁/c | a=10.413 Å, b=5.908 Å, c=10.828 Å, β=116.69° |
| 2-Amino-5-methylpyridinium 3-aminobenzoate | C₆H₉N₂⁺·C₇H₆NO₂⁻ | Monoclinic | P2₁/n | a=7.509 Å, b=12.288 Å, c=13.882 Å, β=98.98° |
Note: Data for 2-Amino-5-methylpyridine is for the isomer, presented for comparative purposes. researchgate.netiucr.org
The crystal structures of aminopyridines are heavily influenced by hydrogen bonding. In the crystal structure of the isomer 2-amino-5-methylpyridine, molecules are linked by N-H···N hydrogen bonds to form cyclic dimers. iucr.org
In the salt form, such as 2-amino-5-methylpyridinium 3-aminobenzoate, the hydrogen bonding is more extensive and involves the ionic components. researchgate.net The protonated pyridinium nitrogen and the amino group of the cation act as hydrogen bond donors to the oxygen atoms of the carboxylate group of the anion. This interaction forms a distinct R²₂(8) ring motif. researchgate.net These ring motifs are further interconnected by additional N-H···O hydrogen bonds, creating a robust two-dimensional network. researchgate.net The stability of the crystal structure is further enhanced by π-π stacking interactions between the aromatic rings of the cation and anion, with a reported centroid-centroid distance of 3.7594 Å. researchgate.net
Protonation of the pyridine ring nitrogen has a profound effect on both the molecular geometry and the resulting crystal packing. In the case of 2-amino-5-methylpyridinium 3-aminobenzoate, the transfer of a proton from the carboxylic acid to the ring nitrogen of the aminopyridine base is confirmed crystallographically. researchgate.net This protonation leads to a significant change in the internal C-N-C bond angle of the pyridine ring, which widens to 122.40(10)° from approximately 117.4° in the neutral molecule. researchgate.net
This geometric alteration, combined with the introduction of a formal positive charge on the pyridinium cation and a negative charge on the carboxylate anion, establishes strong charge-assisted hydrogen bonds (N⁺-H···O⁻). These dominant ionic interactions become the primary organizing force in the crystal lattice, dictating a packing arrangement that is fundamentally different from that of the neutral parent compound.
5-Amino-2-methylpyridine and its derivatives are effective ligands in coordination chemistry, readily forming complexes with various metal ions. The coordination typically occurs through the lone pair of the pyridine ring nitrogen. While crystal structures for complexes of 5-Amino-2-methylpyridine itself are not widely reported, studies on closely related ligands provide significant insight.
For example, a series of metal complexes using 5-amino-o-ethylpyridine-2-carboximidate (a ligand formed in-situ from 5-amino-2-cyanopyridine) with Cu(II), Co(II), Ni(II), and Mn(II) have been synthesized and structurally characterized. ias.ac.in In the nickel complex, (NH₂EtPy)₂(H₂O)Ni, the nickel ion is coordinated by four nitrogen atoms from the ligand and two oxygen atoms from water molecules. ias.ac.in The measured bond lengths in this complex are Ni(1)-N(1) = 2.0902 Å, Ni(1)-N(2) = 2.040 Å, and Ni(1)-O(2) = 2.0925 Å, with key bond angles such as N(1)-Ni(1)-O(2) being 167.09°. ias.ac.in These data confirm the coordination of the ligand to the metal center and describe the specific geometry of the resulting complex.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for examining the structural and electronic characteristics of 5-Amino-2-methylpyridine. Theoretical calculations are often performed using the B3LYP functional combined with a 6-311++G(d,p) basis set to ensure a high level of accuracy in the results. tandfonline.comtandfonline.com Such studies encompass the optimization of the molecule's geometry, analysis of its vibrational frequencies, and a detailed exploration of its electronic structure. tandfonline.com
Geometry Optimization and Minimum Energy Conformations
The initial step in the theoretical investigation of 5-Amino-2-methylpyridine involves geometry optimization to determine its most stable three-dimensional structure. tandfonline.com Using DFT with the B3LYP/6-311++G(d,p) basis set, the optimized structure of the molecule is obtained, corresponding to the minimum energy conformation on the potential energy surface. tandfonline.comresearchgate.net This process ensures that all calculated properties correspond to the most energetically favorable arrangement of the atoms. The optimized geometry of 2-Amino-3-methyl-5-nitropyridine, a related compound, was found to have C1 point group symmetry. nih.gov
Vibrational Frequency Analysis
Vibrational frequency analysis is conducted on the optimized geometry of 5-Amino-2-methylpyridine to confirm that the structure represents a true energy minimum. nih.gov The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable equilibrium structure. nih.gov These theoretical calculations provide a set of vibrational modes that can be compared with experimental data from FTIR and FT-Raman spectroscopy to achieve a complete assignment of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net
Electronic Structure Properties
The electronic properties of 5-Amino-2-methylpyridine are critical for understanding its chemical behavior and reactivity. DFT calculations provide valuable information on several key electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. tandfonline.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability. tandfonline.comtandfonline.com A larger energy gap suggests high stability and low chemical reactivity, while a smaller gap indicates higher reactivity and lower stability. irjweb.com For 5-Amino-2-methylpyridine, the HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. tandfonline.com The energy gap analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Data derived from a study on a related acetamide (B32628) compound, calculated at the B3LYP/6–311 G(d,p) level. nih.gov
Mulliken and Atomic Polarizability Tensor (APT) charge analyses are used to quantify the distribution of electronic charge among the atoms within the 5-Amino-2-methylpyridine molecule. researchgate.net These calculations, performed at the B3LYP/6-311++G(d,p) level, reveal the electrostatic potential on the molecular surface. tandfonline.com The nitrogen atoms, being highly electronegative, exhibit negative Mulliken charges. tandfonline.comresearchgate.net Specifically, the nitrogen atoms in the pyridine (B92270) ring and the amino group show charges of -0.121 a.u. and -0.271 a.u., respectively. tandfonline.com In contrast, all eight hydrogen atoms in the molecule carry positive charges. tandfonline.comresearchgate.net
Table 2: Mulliken and APT Charges for 5-Amino-2-methylpyridine
| Atom | APT Charges (a.u.) | Mulliken Atomic Charges (a.u.) |
|---|---|---|
| C1 | 0.258 | -0.611 |
| C2 | -0.148 | 0.627 |
| C3 | 0.164 | -0.366 |
| C4 | -0.240 | 0.468 |
| C5 | 0.74 | -0.499 |
| N6 | -0.533 | -0.121 |
| H7 | 0.032 | 0.173 |
| H8 | 0.008 | 0.179 |
| H9 | 0.026 | 0.167 |
| N10 | -0.756 | -0.271 |
| H11 | 0.200 | 0.235 |
| H12 | 0.200 | 0.265 |
| C13 | 0.113 | -0.688 |
| H14 | -0.033 | 0.152 |
| H15 | 0.033 | 0.151 |
| H16 | -0.009 | 0.139 |
Source: The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites of electrophilic and nucleophilic attack on a molecule. aimspress.com The MEP surface illustrates the charge distribution and is color-coded to represent different potential values. researchgate.net In the MEP map of 5-Amino-2-methylpyridine, regions of negative electrostatic potential (typically shown in red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (shown in blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net This analysis is performed to understand the molecule's reactivity and intermolecular interactions. tandfonline.comtandfonline.com
Table of Compounds Mentioned
| Compound Name |
|---|
| 5-Amino-2-methylpyridine |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative and conjugative interactions within a molecule. For 2-Amino-5-methylpyridine (B29535) (2A5MP), NBO analysis has been performed to understand intramolecular charge transfer and the stability arising from electron delocalization. researchgate.net This analysis investigates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. The study of these interactions is fundamental to understanding the molecule's electronic properties and reactivity. researchgate.netnih.gov
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties are of great interest for applications in optoelectronics. researchgate.net Theoretical calculations are often used to predict the NLO behavior of molecules. The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ias.ac.in For 2-Amino-5-methylpyridine, these properties have been computed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The calculated values indicate that the compound possesses NLO properties, suggesting its potential for use in the development of new NLO materials. researchgate.net
| Property | Calculated Value | Units |
| Dipole Moment (µ) | 2.083 | Debye |
| Polarizability (α) | - | - |
| First Hyperpolarizability (β) | 0.141x10⁻³⁰ | esu |
| NLO properties of 2-Amino-5-methylpyridine calculated at the B3LYP/6-311++G(d,p) level. researchgate.net |
Gauge-Including Projector-Augmented Wave (GIPAW) Calculations for NMR Parameters
Gauge-Including Projector-Augmented Wave (GIPAW) is a DFT-based method used to calculate NMR parameters in solid-state systems with high accuracy. unito.itnih.gov This approach has been applied to a salt of 5-Amino-2-methylpyridine, specifically 5-amino-2-methylpyridinium hydrogen fumarate (B1241708), to determine its ¹H, ¹³C, and ¹⁴N chemical shifts. nih.govresearchgate.net The GIPAW calculations were performed on the crystal structure and compared with experimental data obtained from magic angle spinning (MAS) solid-state NMR. nih.govresearchgate.net The results showed only small differences between the calculated and experimental chemical shifts, typically up to 0.1 ppm for ¹H and 0.6 ppm for ¹³C, validating the accuracy of the computational method for this system. nih.govresearchgate.netamanote.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as 5-Amino-2-methylpyridine, might interact with a biological target, typically a protein. nih.gov A study involving 2-Amino-5-methylpyridine performed docking analyses to investigate its binding mode with protein receptors. researchgate.net
Ligand-Protein Interactions and Binding Mode Analysis
The analysis of docking results provides detailed information about the interactions between the ligand and the protein's active site. researchgate.netajol.info For 2-Amino-5-methylpyridine, docking studies revealed a binding energy of -3.32 kcal/mol. researchgate.net This value indicates the affinity of the compound for the protein receptor. The analysis helps to understand the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These studies are instrumental in drug discovery and materials science for predicting the activity of new compounds. mdpi.com A theoretical study of 2-Amino-5-methylpyridine included a QSAR analysis to elucidate the relationship between its molecular structure and its activity. researchgate.net Such models use molecular descriptors to quantify structural features and correlate them with observed activities. mdpi.com
Theoretical Studies on Hydrogen Bonding Strength
Hydrogen bonding plays a critical role in determining the structure and properties of molecular crystals. mdpi.com The strength of these interactions can be investigated using theoretical methods. For the 5-amino-2-methylpyridinium hydrogen fumarate salt, a comparison of GIPAW-calculated ¹H chemical shifts for the isolated molecule versus the full crystal structure was used as an indicator of hydrogen bonding strength. nih.govresearchgate.net This method leverages the sensitivity of proton chemical shifts to their local environment, providing insight into the intermolecular forces that govern the solid-state architecture. nih.govresearchgate.net
Applications in Advanced Chemical Fields
Organic Synthesis as a Versatile Building Block
5-Amino-2-methylpyridine, also known as 5-amino-2-picoline, is a significant organic compound that serves as a key raw material and versatile building block in the synthesis of fine chemicals. pipzine-chem.com Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl group, provides multiple reactive sites. This allows chemists to construct more complex organic and heterocyclic molecular structures through a variety of chemical reactions. pipzine-chem.comchemimpex.com The presence of the amino group, in particular, enhances its reactivity, making it an essential intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com
Synthesis of Complex Heterocyclic Compounds
The structure of 5-Amino-2-methylpyridine makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are central to many areas of chemical research, especially drug discovery. chemimpex.com One of the most prominent applications is in the synthesis of the imidazo[1,2-a]pyridine scaffold. researchgate.netrsc.org This bicyclic system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org
The general synthesis strategy involves the reaction of a 2-aminopyridine (B139424) derivative, such as 5-Amino-2-methylpyridine, with various substrates, most commonly α-halogenocarbonyl compounds, aldehydes, or alkynes. acs.org The reaction typically proceeds via an initial alkylation or condensation at the pyridine ring's nitrogen atom, followed by an intramolecular cyclization involving the exocyclic amino group to form the fused imidazole ring. acs.org Various catalytic systems, including those based on copper, can be employed to facilitate these transformations, often leading to high yields under mild conditions. organic-chemistry.org
Coordination Chemistry and Ligand Design
The nitrogen atoms in both the pyridine ring and the amino group of 5-Amino-2-methylpyridine allow it to function as an effective ligand in coordination chemistry. chemimpex.com Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The ability of aminopyridine derivatives to act as ligands facilitates the development of novel catalysts and materials. chemimpex.com
Formation of Metallo-Organic Complexes
5-Amino-2-methylpyridine and its derivatives readily form stable complexes with a variety of transition metals, including cobalt(II), copper(II), nickel(II), and manganese(II). ias.ac.intandfonline.com In these metallo-organic complexes, the aminopyridine molecule typically coordinates to the metal ion through the nitrogen atom of the pyridine ring. tandfonline.com The resulting complexes exhibit diverse geometries, such as distorted square pyramidal or trigonal bipyramidal structures, depending on the metal ion, other coordinating ligands (co-ligands), and steric factors. nih.gov For instance, studies on related aminopyridine ligands have shown the formation of mononuclear complexes where two ligand molecules bind to a single cobalt(II) center. tandfonline.com The formation of these stable metal complexes is a critical prerequisite for their use in catalytic applications.
Catalytic Applications in Organic Reactions (e.g., Henry reaction, Imidazo[1,2-a]pyridines synthesis)
Metallo-organic complexes derived from aminopyridine ligands have demonstrated significant catalytic activity in important organic transformations.
Imidazo[1,2-a]pyridines Synthesis: As noted previously, 2-aminopyridines are precursors to imidazo[1,2-a]pyridines. Many modern synthetic methods utilize transition metal catalysts, such as copper, to promote the cyclization reaction. researchgate.netorganic-chemistry.org In these processes, a copper(I) or copper(II) salt catalyzes the aerobic oxidative coupling and annulation of the aminopyridine with substrates like ketones, ketoximes, or nitroolefins, providing an efficient and environmentally friendly route to this important heterocyclic system. organic-chemistry.org
Henry Reaction: The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone) to produce β-nitro alcohols. uwindsor.canih.gov These products are valuable intermediates, as they can be readily converted into other useful functional groups like 1,2-amino alcohols. uwindsor.camdpi.com
Research has shown that metal complexes containing aminopyridine-type ligands can serve as effective catalysts for the Henry reaction. A study utilizing complexes of copper(II), cobalt(II), nickel(II), and manganese(II) with a related ligand, 5-amino-2-cyanopyridine, demonstrated good catalytic activity, achieving high yields of the desired nitroalcohol product. ias.ac.in The catalyst facilitates the reaction, which otherwise proceeds very slowly, showcasing the potential of these complexes in synthetic chemistry. ias.ac.in
| Complex | Metal Ion | Catalyst Loading (mol%) | Yield of Nitroalcohol (%) |
|---|---|---|---|
| [NH2EtPyCuCl2(CH3OH)]·H2O | Copper (Cu²⁺) | 10 | 74 |
| [(NH2EtPyHCl)3Co]·(Cl)3·3H2O | Cobalt (Co²⁺) | 10 | 68 |
| (NH2EtPy)2(H2O)Ni | Nickel (Ni²⁺) | 10 | 78 |
| (NH2EtPy)2(H2O)Mn | Manganese (Mn²⁺) | 10 | 42 |
Material Science Applications
The utility of 5-Amino-2-methylpyridine extends beyond synthesis and catalysis into the realm of material science. Its reactive functional groups allow it to be incorporated into larger macromolecular structures, contributing to the development of advanced materials with specific properties.
Development of Polymers and Coatings
5-Amino-2-methylpyridine is employed in the production of specialty polymers and resins. chemimpex.com When integrated into a polymer backbone, it can impart desirable characteristics to the final material. Its inclusion can lead to polymers with improved thermal stability and enhanced mechanical properties, making them suitable for use in functional coatings. chemimpex.com These coatings play a crucial role in protecting surfaces and enhancing their performance and longevity. mdpi.com
Role in Analytical Chemistry
The chemical properties of 5-Amino-2-methylpyridine make it a valuable compound in the field of analytical chemistry. chemimpex.com It is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. chemimpex.comchemimpex.com
5-Amino-2-methylpyridine and its isomers serve as reagents and building blocks in the development of sophisticated analytical methods. chemimpex.comchemimpex.com A prominent application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique used for quantifying trace amounts of substances in complex matrices like biological fluids. nih.gov
For instance, derivatives of aminopyridines are central to the development of validated assays for quantifying specific molecules in plasma and urine. nih.gov In a typical methodology, a related compound might be used as an internal standard, or the target analyte itself could be a derivative synthesized from an aminopyridine precursor. The development of such an assay involves meticulous validation of parameters including linearity, precision, accuracy, recovery, and stability. nih.gov
An example of such a methodology involves the quantification of a nicotinamide N-methyltransferase (NNMT) inhibitor, 5-Amino-1-methyl quinolinium (5-AMQ), in rat plasma. nih.gov The process uses protein precipitation to extract the analyte, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.gov This highlights the role of aminopyridine structures in creating the targets for these advanced analytical methods. The ability to accurately quantify such compounds is essential in fields like pharmacokinetics. nih.gov
Table 2: Example Parameters for LC-MS/MS Quantification of an Aminopyridine-Related Compound
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Sample Matrix | Rat Plasma / Urine nih.gov |
| Sample Preparation | Protein Precipitation nih.gov |
| Chromatographic Column | ACE® Excel™ C18 (2 μm, 50 × 2.1 mm) nih.gov |
| Mobile Phase | Gradient system of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode nih.gov |
| Linear Range | 10–2500 ng/mL nih.gov |
Biological and Pharmacological Research Applications
Precursor in Pharmaceutical Drug Development
5-Amino-2-methylpyridine is a key starting material or intermediate in the development of new pharmaceutical agents. chemimpex.compipzine-chem.com Its unique structure is utilized by researchers to construct more complex heterocyclic compounds, which are fundamental to many drug discovery programs. chemimpex.comchemimpex.com The compound's versatility allows for its incorporation into synthetic pathways targeting a variety of diseases, including neurological disorders and infections. chemimpex.com
As a chemical precursor, 5-Amino-2-methylpyridine is instrumental in the synthesis of various biologically active molecules. pipzine-chem.com Through a series of chemical modifications, specific functional groups can be added to its core structure to create derivatives with desired pharmacological properties. pipzine-chem.com For example, it can be used as a starting material to build core structures with antibacterial or antitumor activity. pipzine-chem.com The synthesis of the well-known medication Zolpidem, used for sleeping problems, involves the reaction of 2-amino-5-methylpyridine (B29535) with other reagents to form the final imidazopyridine structure. wikipedia.org
The aminopyridine scaffold, of which 5-Amino-2-methylpyridine is an example, is a common feature in molecules designed to interact with biological targets like enzymes and receptors.
Research into inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes, has explored aminopyridine derivatives. While direct studies on 5-Amino-2-methylpyridine are limited in the provided results, extensive research on the closely related analog, 2-amino-4-methylpyridine, demonstrates the potential of this chemical class. This analog has been identified as a potent inhibitor of iNOS activity. nih.gov
Kinetic studies revealed that its mechanism of inhibition is competitive with respect to arginine, the natural substrate for the enzyme. nih.gov This means the inhibitor competes with arginine for binding to the active site of the iNOS enzyme. nih.govnih.gov The majority of iNOS inhibitors function in this competitive manner. nih.gov The potency of these inhibitors is often measured by their IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: In Vitro Inhibitory Potency of 2-Amino-4-methylpyridine Against Nitric Oxide Synthase (NOS) Isozymes
| Compound | Target Enzyme | IC50 Value | Selectivity Profile |
| 2-Amino-4-methylpyridine | Mouse NOS II (iNOS) | 6 nM | Potent inhibitor |
| 2-Amino-4-methylpyridine | Human recombinant NOS II (iNOS) | 40 nM | Potent inhibitor |
| 2-Amino-4-methylpyridine | Human recombinant NOS I (nNOS) | 100 nM | Less potent |
| 2-Amino-4-methylpyridine | Human recombinant NOS III (eNOS) | 100 nM | Less potent |
Data sourced from research on the analog 2-Amino-4-methylpyridine. nih.gov
The aminopyridine structure is a key component in compounds developed to modulate neurotransmitter systems, which is a primary strategy for treating neurological and neurodegenerative disorders. mdpi.com These disorders often involve abnormal levels of neurotransmitters, and modulating their receptors can help restore normal brain function. mdpi.com Derivatives of aminopyridines are investigated for their potential to interact with various receptors in the central nervous system. chemimpex.com For instance, the drug Zolpidem, synthesized from a 2-amino-5-methylpyridine precursor, acts as a positive allosteric modulator at the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA. wikipedia.org
A significant area of research involving pyridine-based structures is the development of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5). nih.govacs.org mGluR5 is a G protein-coupled receptor activated by the neurotransmitter glutamate and is highly expressed in brain regions associated with conditions like anxiety and addiction. nih.gov NAMs are compounds that bind to an allosteric site (a site other than the primary agonist binding site) on the receptor to decrease its activity. acs.org
The prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), and its analog 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), are foundational tool compounds in this field. nih.govnih.gov Research has shown that systemic administration of MPEP and MTEP can effectively block the reinstatement of cocaine-seeking behavior in preclinical models, indicating the therapeutic potential of mGluR5 antagonism. nih.gov The development of novel mGluR5 NAMs often involves modifications of the core pyridine (B92270) structure to improve potency, selectivity, and pharmacokinetic properties. nih.govmedchemexpress.com
Table 2: Examples of Pyridine-Based mGluR5 Negative Allosteric Modulators (NAMs)
| Compound | Abbreviation | Type | Target | Research Finding |
| 2-Methyl-6-(phenylethynyl)pyridine | MPEP | Prototypical NAM | mGluR5 | Attenuates cocaine priming-induced reinstatement of drug seeking. nih.gov |
| 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine | MTEP | NAM | mGluR5 | Dose-dependently attenuated reinstatement of drug seeking induced by cocaine. nih.gov |
| Auglurant | VU0424238 | Selective NAM | mGluR5 | IC50 value of 14 nM (human). medchemexpress.com |
| CTEP | RO 4956371 | Orally bioavailable NAM | mGluR5 | IC50 of 2.2 nM with >1000-fold selectivity over other mGlu receptors. medchemexpress.com |
Development of Enzyme Inhibitors and Receptor Modulators
Investigation of Biological Activities
Beyond its role as a precursor, derivatives synthesized from aminopyridine scaffolds are directly investigated for their own inherent biological activities. In one study, a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which incorporate a structure related to the aminopyridine family, were synthesized and evaluated. researchgate.net The research determined their in vitro antimicrobial activities against various bacterial and fungal strains, with some of the synthesized compounds showing moderate effectiveness. researchgate.net Additionally, the antioxidant activity of these compounds was assessed using the diphenylpicrylhydrazyl (DPPH) radical scavenging assay, where certain derivatives demonstrated good antioxidant capabilities. researchgate.net
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The pyridine ring is a well-established pharmacophore in the design of antimicrobial agents. While specific studies on the antimicrobial activity of 5-Amino-2-methylpyridine are not extensively documented in publicly available literature, research on its derivatives suggests that the aminopyridine core is crucial for conferring antibacterial and antifungal properties.
Antibacterial and Antifungal Activity:
Antiviral Activity:
The investigation of aminopyridine derivatives in antiviral research is an emerging area. While direct evidence for the antiviral properties of 5-Amino-2-methylpyridine is limited, the broader class of aminopyridines has been explored for activity against various viruses. The mechanism of action for antiviral aminopyridine derivatives can vary, from inhibiting viral entry into host cells to disrupting viral replication processes. Further research is necessary to specifically evaluate the antiviral potential of 5-Amino-2-methylpyridine.
Table 1: Representative Antimicrobial Activity of Aminopyridine Derivatives This table presents data for related aminopyridine compounds to illustrate the potential of this chemical class, as direct data for 5-Amino-2-methylpyridine is limited.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Substituted 2-Aminopyridines | Staphylococcus aureus | Varies | cropj.com |
| Substituted 2-Aminopyridines | Bacillus subtilis | Varies | cropj.com |
| Pyridine-based Hybrids | Candida albicans | 3.9 - 62.5 | mdpi.com |
| Pyridine-based Hybrids | Aspergillus niger | 31.25 - 62.5 | mdpi.com |
Antioxidant Properties
The antioxidant potential of aminopyridine derivatives has been investigated through various in vitro assays. These studies suggest that the amino group on the pyridine ring can contribute to radical scavenging activities. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Research on amino-pyridine functionalized chitosan derivatives has demonstrated significant DPPH radical scavenging ability, indicating that the amino-pyridine moiety plays a crucial role in this activity. nih.gov The mechanism is believed to involve the donation of a hydrogen atom or an electron from the amino group to stabilize free radicals. While direct experimental data on the antioxidant properties of 5-Amino-2-methylpyridine is not extensively available, the findings from its derivatives suggest it may possess similar capabilities.
Antineoplastic Activity
The development of novel anticancer agents is a significant area of research, and various aminopyridine derivatives have been synthesized and evaluated for their antineoplastic activity.
One of the key targets in cancer chemotherapy is ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. A study on a series of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which included a 5-aminopyridine derivative, demonstrated inhibitory effects on ribonucleotide reductase activity. nih.gov Specifically, these compounds were found to inhibit the incorporation of cytidine into DNA, a process dependent on cytidine diphosphate (CDP) reductase. nih.gov This suggests that derivatives of 5-aminopyridine could act as inhibitors of this critical enzyme, thereby disrupting DNA replication in cancer cells.
The cytotoxic effects of aminopyridine derivatives against various cancer cell lines have been a primary focus of antineoplastic research. Numerous studies have reported the half-maximal inhibitory concentration (IC50) values for these compounds, which indicate the concentration required to inhibit the growth of 50% of the cancer cells. Derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine have shown potent antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.gov The cytotoxicity of these compounds is often selective towards cancer cells, with lower toxicity observed against normal cell lines. ekb.eg
Table 2: Cytotoxicity of Representative Aminopyridine Derivatives against Cancer Cell Lines This table presents IC50 values for various aminopyridine derivatives to highlight the antineoplastic potential of this class of compounds.
| Compound Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | researchgate.net |
| Imidazo[1,2-a]pyrimidines | MDA-MB-231 (Breast) | 35.1 - 35.9 | researchgate.net |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 9.1 (nM) | mdpi.comnih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast) | 0.056 | mdpi.com |
| Sulfonyl-α-L-amino acids with anisamide | HEPG2 (Liver) | 51.9 - 87.0 | ekb.eg |
| Sulfonyl-α-L-amino acids with anisamide | PaCa2 (Pancreatic) | 59.7 - 69.5 | ekb.eg |
Proposed Mechanisms of Biological Action
The diverse biological activities of 5-Amino-2-methylpyridine and its derivatives are predicated on their interactions with various biomolecules.
The molecular structure of 5-Amino-2-methylpyridine allows for various types of interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. These interactions are crucial for the binding of these compounds to the active sites of enzymes or the binding pockets of receptors.
Molecular docking studies on related pyridine derivatives have provided insights into their potential binding modes. For example, docking studies with glucosamine-6-phosphate synthase, a target for antimicrobial agents, have shown that nicotinonitrile-based analogues can effectively bind to the active site. nih.gov In the context of antineoplastic activity, the inhibition of enzymes like ribonucleotide reductase by aminopyridine derivatives is a clear example of direct enzyme interaction. nih.gov Furthermore, studies on 2-amino-4-methylpyridine have demonstrated its ability to act as a potent and competitive inhibitor of inducible nitric oxide synthase (NOS II), suggesting that aminopyridines can target specific enzyme isoforms. While these studies were not conducted on 5-Amino-2-methylpyridine itself, they provide a strong rationale for its potential to interact with and modulate the activity of various enzymes and receptors.
Influence on Gene Expression Modulation
While direct research on the influence of 5-Amino-2-methylpyridine on gene expression is not extensively documented, the broader class of aminopyridine derivatives has been investigated for its impact on transcriptional regulation and the expression of various genes. These studies provide a framework for the potential pharmacological applications of compounds within this chemical family.
Research into aminopyridine derivatives has shown that they can serve as scaffolds for molecules that modulate the activity of key proteins involved in gene transcription. For instance, certain 2-amino-pyridine derivatives have been designed as potent inhibitors of cyclin-dependent kinase 8 (CDK8). acs.org CDK8 is a transcriptional kinase that plays a role in signaling pathways, such as the WNT/β-catenin pathway, and its inhibition can suppress the transcriptional activity of associated transcription factors. acs.org
Furthermore, studies on 4-aminopyridine (4-AP), a well-known potassium channel blocker, have revealed its ability to alter gene expression profiles in various cell types. In glioma cells, 4-AP has been shown to induce apoptosis by reducing the expression of microRNA-10b-5p. nih.gov MicroRNAs are small non-coding RNAs that regulate gene expression, and their modulation can have significant downstream effects on cellular processes. nih.gov In a different context, 4-AP treatment in a mouse model of severe burn injury was found to significantly decrease the expression of pro-inflammatory genes, such as IL1β and TNFα, while increasing the expression of anti-inflammatory markers like CD206, ARG-1, and IL10. nih.gov It also modulated the expression of genes involved in apoptosis and angiogenesis. nih.gov
Additionally, medicinal chemistry campaigns have explored aminopyridine-containing compounds for their ability to reduce the protein levels of the c-MYC oncogene transcription factor, a critical regulator of cell growth and proliferation that is often deregulated in cancer. nih.gov These findings highlight the potential for aminopyridine structures, including 5-Amino-2-methylpyridine, to be developed into agents that can influence gene expression for therapeutic benefit. nih.govrsc.org
The following table summarizes the observed effects of related aminopyridine compounds on the expression of specific genes.
| Compound Class | Target Gene/Molecule | Observed Effect | Cell/Model System |
| 2-Aminopyridine (B139424) | TCF family | Suppressed transcriptional activity (via CDK8 inhibition) | Colon cancer cell line |
| 4-Aminopyridine | microRNA-10b-5p | Down-regulation | Glioma cells |
| 4-Aminopyridine | IL1β, TNFα | Decreased expression | Mouse burn model |
| 4-Aminopyridine | CD206, ARG-1, IL10 | Increased expression | Mouse burn model |
| Aminopyridine Biaryl | c-MYC | Reduced protein levels | Cancer cell lines |
Ion Channel Interaction (e.g., potassium channels)
The aminopyridine scaffold is well-established as a core structure for compounds that interact with ion channels, particularly voltage-gated potassium (Kv) channels. researchgate.netresearchgate.net While direct studies on 5-Amino-2-methylpyridine are limited, extensive research on its derivatives provides significant insight into its potential activity as a potassium channel blocker.
A notable derivative, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), has been characterized as a novel and potent K+ channel blocker. researchgate.netnih.gov Its mechanism of action involves binding to Kv channels, thereby reducing the efflux of potassium ions. nih.gov This action is particularly relevant in conditions such as multiple sclerosis, where blocking exposed K+ channels in demyelinated axons can enhance nerve impulse conduction. researchgate.netnih.gov
The blocking potency of 5Me3F4AP was specifically evaluated on the Drosophila melanogaster Shaker voltage-gated potassium channel, which is an ortholog of human Kv1.1-1.4 channels. nih.gov The study demonstrated that the blocking action is dose- and pH-dependent. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined under various conditions.
Research Findings on 5Me3F4AP:
Target: Shaker voltage-gated K+ channel. nih.gov
Mechanism: Blocks the channel pore, with potency dependent on voltage and pH. nih.gov
Potency: The IC50 of 5Me3F4AP increases with higher pH, indicating less efficient blocking. At a physiological pH of 7.4, its blocking potency is comparable to that of the well-known K+ channel blocker 4-aminopyridine (4-AP). nih.gov
The table below presents the IC50 values for 5Me3F4AP at a membrane potential of +40 mV under different extracellular pH conditions, illustrating its pH-dependent interaction with the Shaker K+ channel.
| Compound | pH | IC50 (µM) |
| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 6.4 | 220 |
| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 7.4 | 337 |
| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 9.1 | 693 |
These findings for a close derivative strongly suggest that 5-Amino-2-methylpyridine possesses the structural requirements to interact with potassium channels. The basic nitrogen atom in the pyridine ring and the amino group are key features for binding within the channel pore. nih.gov This interaction underscores the potential for developing 5-Amino-2-methylpyridine-based compounds for neurological research and therapeutic applications targeting ion channel function.
Future Research Directions and Unexplored Avenues
Development of Green Synthesis Methodologies
The traditional synthesis of aminopyridines often involves harsh reaction conditions, hazardous reagents, and the generation of significant waste. The development of environmentally benign and efficient synthetic routes is a critical area for future research. Key avenues for exploration include catalyst-free reactions, the use of alternative energy sources like microwave irradiation, and the implementation of continuous flow processes.
Catalyst-free approaches offer a significant advantage by simplifying purification processes and reducing metal contamination in the final products. Research into solvent-free reactions or the use of greener solvents such as water or ionic liquids could further enhance the sustainability of these methods.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govgoogle.comrsc.org Applying this technology to the synthesis of 5-Amino-2-methylpyridine and its derivatives could offer substantial improvements over conventional heating methods. The key advantages of this approach are summarized in the table below.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Product Yield | Often lower | Generally higher |
| By-product Formation | Can be significant | Often reduced |
Continuous flow chemistry provides a safer, more scalable, and highly reproducible alternative to batch processing. arabjchem.orgkaust.edu.saanexib.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and purity of 5-Amino-2-methylpyridine. This methodology is particularly suited for industrial-scale production, offering a more sustainable and cost-effective manufacturing process.
Exploration of Novel Derivatization Pathways
The versatility of 5-Amino-2-methylpyridine as a scaffold for generating diverse chemical entities is vast and largely untapped. Future research should focus on systematically exploring derivatization reactions at its key functional sites: the amino group and the pyridine (B92270) ring.
The amino group is a prime site for modifications such as acylation, alkylation, and the formation of Schiff bases. These reactions can introduce a wide array of functional groups, leading to new compounds with potentially unique biological activities. For instance, the synthesis of 2-((5-methyl-pyridin-2-yl)amino)acetic acid (MPAA) and its subsequent complexation with copper ions has been reported, highlighting a pathway to novel metal-organic compounds. pipzine-chem.com
The pyridine ring itself can undergo electrophilic substitution reactions, although it is less reactive than benzene. chemimpex.com Nitration, halogenation, and sulfonation are potential pathways to introduce further functionality onto the ring, which can then be used for subsequent cross-coupling reactions to build more complex molecular architectures. The table below outlines some potential derivatization reactions.
| Reactive Site | Reaction Type | Potential Products |
| Amino Group | Acylation | Amides |
| Amino Group | Alkylation | Secondary and Tertiary Amines |
| Amino Group | Schiff Base Formation | Imines |
| Pyridine Ring | Nitration | Nitro-substituted derivatives |
| Pyridine Ring | Halogenation | Halo-substituted derivatives |
The synthesis of novel heterocyclic systems by annulating another ring onto the 5-Amino-2-methylpyridine core is another promising direction. Such fused heterocyclic compounds often exhibit interesting photophysical and biological properties.
In-depth Mechanistic Studies of Biological Activities
While various derivatives of aminopyridines have shown a range of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms often remain poorly understood. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds interact with biological targets.
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 5-Amino-2-methylpyridine scaffold influence biological activity. chemimpex.com Systematic variation of substituents on the pyridine ring and the amino group, coupled with robust biological screening, can provide valuable insights for the rational design of more potent and selective therapeutic agents.
Computational and molecular modeling studies can offer a deeper understanding of the binding modes of 5-Amino-2-methylpyridine derivatives with their biological targets. nih.gov Techniques such as molecular docking can predict the interactions between a ligand and a protein at the atomic level, guiding the design of new derivatives with improved affinity and specificity. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Furthermore, detailed biochemical and cellular assays are necessary to identify the specific enzymes, receptors, or signaling pathways that are modulated by these compounds. Understanding the mechanism of action is a prerequisite for the development of any new therapeutic agent.
Advanced Applications in Emerging Technologies
Beyond the traditional realms of pharmaceuticals and agrochemicals, 5-Amino-2-methylpyridine and its derivatives have the potential to contribute to a variety of emerging technologies.
In the field of materials science , this compound can be used as a monomer or a building block for the synthesis of novel polymers and specialty resins. The incorporation of the pyridine moiety can enhance the thermal stability, mechanical properties, and coordination capabilities of these materials. chemimpex.com
The nitrogen and amino functionalities in 5-Amino-2-methylpyridine make it an excellent candidate for the development of corrosion inhibitors . Aminopyridine derivatives can adsorb onto metal surfaces, forming a protective layer that prevents corrosion, particularly in acidic environments. researchgate.net
The ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the design and synthesis of metal-organic frameworks (MOFs) . These materials have a wide range of potential applications, including gas storage, catalysis, and chemical sensing. Amino-functionalized MOFs, in particular, have shown promise as solid base catalysts. kaust.edu.sa
The development of novel sensors is another area where 5-Amino-2-methylpyridine derivatives could find application. The electronic properties of the pyridine ring can be tuned through derivatization, leading to materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
